2-(4-Ethylbenzyl)piperidine 2-(4-Ethylbenzyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18131671
InChI: InChI=1S/C14H21N/c1-2-12-6-8-13(9-7-12)11-14-5-3-4-10-15-14/h6-9,14-15H,2-5,10-11H2,1H3
SMILES:
Molecular Formula: C14H21N
Molecular Weight: 203.32 g/mol

2-(4-Ethylbenzyl)piperidine

CAS No.:

Cat. No.: VC18131671

Molecular Formula: C14H21N

Molecular Weight: 203.32 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethylbenzyl)piperidine -

Specification

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
IUPAC Name 2-[(4-ethylphenyl)methyl]piperidine
Standard InChI InChI=1S/C14H21N/c1-2-12-6-8-13(9-7-12)11-14-5-3-4-10-15-14/h6-9,14-15H,2-5,10-11H2,1H3
Standard InChI Key QRNRCGZRNNQVFW-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)CC2CCCCN2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(4-Ethylbenzyl)piperidine (IUPAC name: 2-[(4-ethylphenyl)methyl]piperidine) consists of a piperidine core with a 4-ethylbenzyl substituent at the 2-position. The piperidine ring adopts a chair conformation, while the benzyl group introduces aromaticity and steric bulk. The ethyl group at the para position of the benzene ring enhances lipophilicity, influencing solubility and membrane permeability .

Key Physicochemical Parameters

Based on structural analogs, the following properties are estimated for 2-(4-Ethylbenzyl)piperidine:

PropertyValue
Molecular FormulaC₁₄H₂₁N
Molecular Weight203.33 g/mol
logP (Octanol-Water)~3.3 (predicted)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors1 (tertiary amine)
Polar Surface Area~12 Ų
Solubility in WaterLow (logSw ≈ -3.5)

The compound’s moderate logP suggests balanced lipophilicity, suitable for crossing biological membranes while retaining aqueous solubility for pharmacokinetic efficacy .

Synthetic Pathways

Alkylation of Piperidine

A common method for synthesizing benzylpiperidine derivatives involves the alkylation of piperidine with a benzyl halide. For 2-(4-Ethylbenzyl)piperidine, this would require:

  • Preparation of 4-Ethylbenzyl Chloride: Reaction of 4-ethylbenzyl alcohol with thionyl chloride (SOCl₂).

  • Nucleophilic Substitution: Reaction of piperidine with 4-ethylbenzyl chloride in the presence of a base (e.g., triethylamine) to yield the target compound .

Reaction Scheme:
Piperidine+4-Ethylbenzyl ChlorideEt3N2-(4-Ethylbenzyl)piperidine+HCl\text{Piperidine} + \text{4-Ethylbenzyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{2-(4-Ethylbenzyl)piperidine} + \text{HCl}

Reductive Amination

Alternative routes may employ reductive amination using 4-ethylbenzaldehyde and piperidine in the presence of a reducing agent (e.g., sodium cyanoborohydride):
4-Ethylbenzaldehyde+PiperidineNaBH3CN2-(4-Ethylbenzyl)piperidine\text{4-Ethylbenzaldehyde} + \text{Piperidine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-(4-Ethylbenzyl)piperidine}

This method offers higher regioselectivity and avoids harsh alkylation conditions .

Yield Optimization

Studies on analogous compounds, such as 4-benzylpiperidine, report yields up to 92% under optimized conditions (e.g., controlled stoichiometry, inert atmosphere) . Similar yields are anticipated for 2-(4-Ethylbenzyl)piperidine with precise reaction tuning.

Comparative Analysis with Structural Analogs

CompoundBiological ActivityKey Structural Feature
4-Benzylpiperidine Antioxidant, antibacterialBenzyl group at 4-position
Piperidin-4-one derivatives Antiviral, anticancerKetone group at 4-position
2-(4-Ethylbenzyl)piperidineHypothesized broad activityEthylbenzyl at 2-position

The 2-substitution pattern in 2-(4-Ethylbenzyl)piperidine may confer unique steric and electronic properties, potentially enhancing target selectivity compared to 4-substituted analogs .

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Ensuring exclusive substitution at the 2-position requires optimized catalysts or protecting groups.

  • Purification: Separation from regioisomers (e.g., 3- or 4-substituted products) demands advanced chromatographic techniques.

Pharmacological Optimization

  • Structure-Activity Relationships (SAR): Systematic modification of the ethyl and benzyl groups could enhance potency and reduce off-target effects.

  • Delivery Systems: Encapsulation in liposomes or nanoparticles may improve aqueous solubility and bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator